
1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloroethyl group, a nitroso group, and a tetrahydrothiopyran ring, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea typically involves the reaction of 1-(2-chloroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea with nitrosating agents under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea involves its interaction with molecular targets such as enzymes and DNA. The nitroso group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The chloroethyl group can also participate in alkylation reactions, further contributing to its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea: Lacks the nitroso group, resulting in different chemical and biological properties.
1-(2-Chloroethyl)-1-nitroso-3-(methyl)urea: Contains a methyl group instead of the tetrahydrothiopyran ring, leading to variations in reactivity and applications.
Uniqueness
1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea is unique due to the presence of both the nitroso group and the tetrahydrothiopyran ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
33022-01-4 |
|---|---|
Molekularformel |
C8H14ClN3O2S |
Molekulargewicht |
251.73 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-1-nitroso-3-(thian-4-yl)urea |
InChI |
InChI=1S/C8H14ClN3O2S/c9-3-4-12(11-14)8(13)10-7-1-5-15-6-2-7/h7H,1-6H2,(H,10,13) |
InChI-Schlüssel |
XPJOIOLIBUKQBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



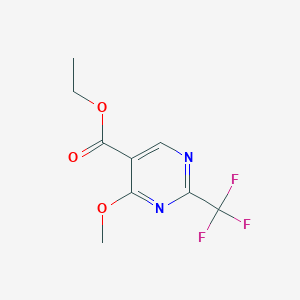
![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)
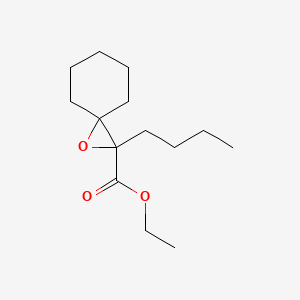
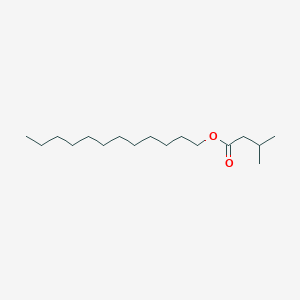
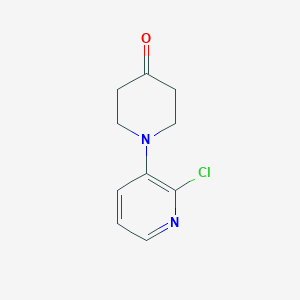
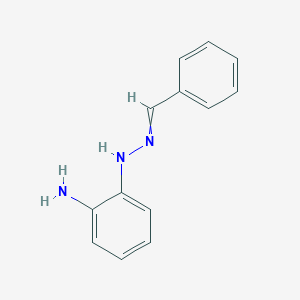
![2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one](/img/structure/B13999118.png)
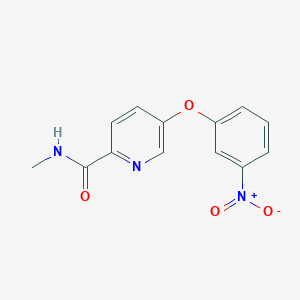
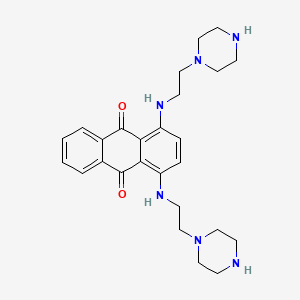
![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)

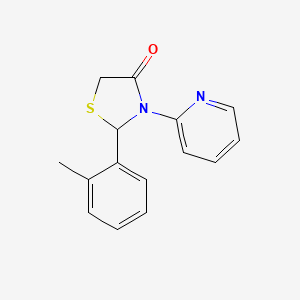
![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)
